(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate
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Overview
Description
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate is a complex organic compound that features a tert-butyl ester, a tert-butoxycarbonyl (Boc) protected amine, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino acid derivative with a Boc group, followed by esterification and iodination reactions. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for ester hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.
Deprotection: The primary amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodophenyl group can facilitate binding to specific molecular targets, while the Boc-protected amine can be selectively deprotected to reveal reactive sites for further interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Amino-2-(tert-butoxycarbonylamino)butyric Acid: Similar in structure but lacks the iodophenyl group.
(tert-butoxycarbonyl)amino(4-iodophenyl)acetic acid: Shares the iodophenyl and Boc-protected amine groups but differs in the ester linkage.
Uniqueness
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate is unique due to the combination of its structural features, which confer specific reactivity and functional properties. The presence of the iodophenyl group allows for unique substitution reactions, while the Boc-protected amine provides a versatile handle for further chemical modifications.
Properties
Molecular Formula |
C18H26INO4 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
tert-butyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H26INO4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11H2,1-6H3,(H,20,22)/t14-/m0/s1 |
InChI Key |
FHJGPGBOYZMCPK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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